3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
CAS No.:
Cat. No.: VC20434230
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride -](/images/structure/VC20434230.png)
Specification
Molecular Formula | C6H12ClF2NO |
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Molecular Weight | 187.61 g/mol |
IUPAC Name | 3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
Standard InChI Key | YKXNKZGBUYAZGT-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC1N)COC(F)F.Cl |
Introduction
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound of growing interest in pharmaceutical and chemical research. It is characterized by its unique cyclobutane structure, functionalized with a difluoromethoxy group, and exists as a hydrochloride salt to enhance stability and solubility. Below, we provide an in-depth analysis of its properties, synthesis, applications, and safety profile.
Synthesis
The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride typically involves:
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Difluoromethylation Process: This step introduces the difluoromethoxy group using reagents such as difluoromethyl ethers or fluorinating agents.
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Cyclobutane Ring Formation: The cyclobutane core is constructed via cyclization reactions.
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Amination and Hydrochloride Salt Formation: The amine group is introduced, followed by conversion into its hydrochloride salt for enhanced stability.
Advancements in difluoromethylation techniques have streamlined this process, improving yield and reducing by-products.
Scientific Research
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Chemical Reactions: Used as a reagent in studying difluoromethylation processes.
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Biological Studies: Investigates the role of vasopressin V1a receptors in physiological processes.
Pharmaceutical Potential
The compound's ability to selectively interact with vasopressin V1a receptors highlights its potential in drug development for conditions such as:
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Hyponatremia
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Blood pressure regulation disorders
Industrial Use
It serves as an intermediate in synthesizing pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound acts as a selective vasopressin V1a receptor antagonist. By binding to this receptor, it modulates pathways involved in water retention and blood pressure regulation. Ongoing research aims to elucidate its full molecular mechanism and therapeutic potential.
GHS Classification
Hazard Code | Description |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Precautionary Statements
Appropriate protective measures include:
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Avoiding inhalation or ingestion.
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Using gloves and goggles during handling.
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Storing in a cool, dry place.
Comparison with Similar Compounds
Compound | Receptor Target | Application |
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Conivaptan | Non-selective vasopressin receptor antagonist | Hyponatremia |
Tolvaptan | Selective V2 receptor antagonist | Polycystic kidney disease |
Lixivaptan | Selective V2 receptor antagonist | Similar to Tolvaptan |
Compared to these compounds, 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride uniquely targets the V1a receptor, offering distinct therapeutic opportunities.
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